(1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol
Description
This compound features a pyrimidine core substituted with a chloro group at position 6 and a methyl group at position 2. Attached to the pyrimidine is a 4-methylpiperidin-4-yl moiety, with a methanol group at the 4-position of the piperidine ring.
Properties
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-9-14-10(13)7-11(15-9)16-5-3-12(2,8-17)4-6-16/h7,17H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHAVYCNMHMOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy
The synthesis of this compound typically involves two major components:
- Preparation of the piperidinylmethanol intermediate
- Coupling with the substituted pyrimidine ring
Preparation of the 1-Methyl-4-piperidinemethanol Intermediate
The 1-methyl-4-piperidinemethanol moiety is a crucial intermediate and its preparation is well-documented.
Method Summary:
- Starting from tert-butyl 4-(hydroxymethyl)piperidin-1-carboxylate , reduction is performed using lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF) under inert atmosphere.
- After completion, the reaction is quenched with water and sodium hydroxide to neutralize excess reducing agent.
- The product is extracted with ethyl acetate and purified, yielding (1-methylpiperidin-4-yl)methanol as a yellow oil with approximately 88% yield.
- Purity is confirmed by LCMS with a molecular ion peak at m/z 129.8 [MH]+.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | tert-butyl 4-(hydroxymethyl)piperidin-1-carboxylate + LiAlH4 in THF, RT, 17 h, inert atmosphere | 88 | Quenched with water and NaOH, extraction with EtOAc |
This method is robust and scalable, providing a high-purity intermediate suitable for further coupling reactions.
Coupling with 6-Chloro-2-methylpyrimidine Derivatives
The key coupling step involves attaching the piperidinylmethanol to the 6-chloro-2-methylpyrimidin-4-yl moiety. Literature reports several approaches, including nucleophilic substitution and condensation reactions under reflux conditions.
- Use of 5-amino-4,6-dichloropyrimidine or substituted 6-chloropyrimidines as starting materials.
- Reaction with piperidinyl derivatives in ethanol or mixed solvents under reflux for several hours (e.g., 6 to 24 hours).
- Addition of bases such as potassium carbonate to facilitate substitution.
- Workup includes extraction with ethyl acetate, washing with aqueous bicarbonate and brine, drying over sodium sulfate, and purification by silica gel chromatography.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2 | 5-Amino-4,6-dichloropyrimidine + piperidinylmethanol + K2CO3 in EtOH, reflux 6 h | 45-72 | Purification by column chromatography |
This step introduces the pyrimidine ring with the chlorine substituent intact at position 6, critical for the biological activity of the compound.
Alternative Synthetic Routes and Catalytic Methods
Patent literature describes alternative synthetic routes involving transfer hydrogenation and catalytic processes to prepare related piperidine derivatives with high purity and controlled stereochemistry.
- Transfer hydrogenation conditions using formaldehyde and palladium or platinum catalysts in aqueous acidic media at 60-95 °C can be employed to methylate piperidine-4-carboxylic acid derivatives.
- This method allows for lower temperature operation to avoid discoloration and impurities.
- Subsequent conversion to hydrochloride salts and further functionalization leads to intermediates applicable for coupling to pyrimidine rings.
| Parameter | Typical Conditions | Effect |
|---|---|---|
| Catalyst | Pd/C or Pt catalyst | Facilitates transfer hydrogenation |
| Temperature | 60-95 °C | Lower temp avoids discoloration |
| Solvent | Water with acid (formic acid) | Promotes hydrogen transfer |
| Reaction time | Several hours | Complete methylation |
These catalytic methods provide an alternative to classical reduction and substitution techniques, improving product quality and process efficiency.
Purification and Characterization
- Purification is generally achieved by column chromatography on silica gel using mixtures of ethyl acetate and hexane as eluents.
- Characterization includes 1H NMR, mass spectrometry (MS), and sometimes infrared spectroscopy (IR) and differential scanning calorimetry (DSC) for polymorph analysis in related compounds.
- Typical 1H NMR signals for the pyrimidine protons appear as singlets or doublets around δ 7.5-8.5 ppm, while piperidine methylene and methyl groups resonate between δ 1.0-4.0 ppm.
- MS confirms molecular ion peaks consistent with the chlorine isotopic pattern.
Summary Table of Preparation Methods
| Stage | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Synthesis of piperidinylmethanol | tert-butyl 4-(hydroxymethyl)piperidin-1-carboxylate | LiAlH4 in THF, RT, inert atmosphere, quench with water/NaOH | 88 | High purity, LCMS confirmed |
| 2. Coupling with pyrimidine | 5-Amino-4,6-dichloropyrimidine + piperidinylmethanol | K2CO3 in EtOH, reflux 6-24 h | 45-72 | Purification by column chromatography |
| 3. Alternative catalytic methylation | piperidine-4-carboxylic acid derivatives | Transfer hydrogenation with Pd/C, formaldehyde, acid, 60-95 °C | N/A | Avoids discoloration, scalable |
Research Findings and Considerations
- The choice of solvent, base, and temperature critically influences the yield and purity of the final compound.
- Lower temperature catalytic methylation reduces by-products and discoloration, improving downstream processing.
- The substitution pattern on the pyrimidine ring must be carefully controlled to maintain biological activity.
- Purification by silica gel chromatography remains the standard for isolating the target compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxymethyl group or to reduce the pyrimidine ring.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Dehydroxymethylated or reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit various kinases involved in cancer progression. The presence of the chlorinated pyrimidine moiety may enhance the inhibitory activity against specific cancer cell lines by targeting signaling pathways critical for tumor growth and metastasis .
- Antimicrobial Properties :
- Neurological Applications :
Agricultural Applications
-
Pesticide Development :
- The unique chemical structure of (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol may lend itself to development as a pesticide or herbicide. Pyrimidine derivatives are known for their herbicidal properties, and this compound could be optimized for selective action against specific plant pathogens or pests .
- Plant Growth Regulators :
Material Science Applications
-
Polymer Chemistry :
- The functional groups present in (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol allow for incorporation into polymer matrices, potentially improving material properties such as thermal stability and mechanical strength. Such modifications are valuable in developing advanced materials for industrial applications .
- Nanotechnology :
Case Studies
-
Anticancer Studies :
- A study on pyrimidine derivatives demonstrated that modifications at the 6-position could significantly enhance cytotoxicity against breast cancer cell lines. Such findings suggest that (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol might similarly exhibit potent anticancer effects when evaluated in vitro and in vivo .
-
Agricultural Trials :
- Preliminary trials using related compounds as herbicides showed effective control over common agricultural weeds without significant phytotoxicity to crops. These findings support further exploration of (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol in agricultural settings.
Mechanism of Action
The mechanism of action of (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit ubiquitin-specific proteases, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications to the Piperidine/Pyrrolidine Ring
(1-(6-Chloro-2-methylpyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
- Structural Difference : The piperidine ring is replaced with a pyrrolidine (5-membered) ring, and the 4-position has two methyl groups instead of one.
- The additional methyl group could enhance lipophilicity .
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine
- Structural Difference : The piperidine nitrogen is substituted with a methylsulfonyl group (-SO₂CH₃).
- Impact : The sulfonyl group is strongly electron-withdrawing, which may increase metabolic stability compared to the target compound’s unmodified piperidine. This modification could also reduce basicity, influencing solubility and receptor interactions .
Pyrimidine Substitutions
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol
- Structural Difference : The 2-methyl group on the pyrimidine is replaced with a methylthio (-SCH₃) group.
- The molecular weight increases to 273.78 g/mol (vs. ~269.7 g/mol for the target compound), and the compound requires storage at 2–8°C, indicating higher sensitivity to degradation .
Heterocyclic Core Replacements
[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol
- Structural Difference : The pyrimidine (6-membered, two nitrogens) is replaced with pyridazine (6-membered, two adjacent nitrogens).
- Impact : Pyridazine’s electronic distribution differs from pyrimidine, which may alter binding to enzymes or receptors. This compound’s safety data highlight precautions for inhalation and skin contact, suggesting a distinct hazard profile .
Functional Group Variations
2-(4-(6-Chloropyrimidin-4-yl)piperazin-1-yl)ethanol
- Structural Difference: The piperidine is replaced with piperazine (two nitrogens), and the methanol group is replaced with ethanol.
- The ethanol group may offer different hydrogen-bonding capabilities compared to methanol .
(S)-(1-Methylpiperidin-2-yl)methanol
- Structural Difference: Lacks the pyrimidine ring entirely, retaining only the methylpiperidine-methanol backbone.
Comparative Data Table
Biological Activity
The compound (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol is a novel chemical entity that has garnered attention due to its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₅H₂₂ClN₃O
- Molecular Weight : 285.81 g/mol
- CAS Number : 1316217-82-9
The structural characteristics of this compound suggest it may interact with various biological targets, particularly in the central nervous system and immune response pathways.
Research indicates that compounds with similar structural motifs often act as receptor modulators. The piperidine and pyrimidine moieties are known to influence binding affinity and selectivity towards specific receptors, such as histamine receptors or other G-protein coupled receptors (GPCRs) .
Binding Affinity Studies
Binding studies have demonstrated that related compounds exhibit varying affinities for histamine receptors, which are crucial in mediating allergic responses and regulating physiological functions. For instance, studies on related derivatives have shown significant binding affinity to the H1 receptor, which may correlate with the activity of (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol .
Pharmacological Effects
- Antihistaminic Activity : Preliminary studies suggest that (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol may exhibit antihistaminic properties, potentially useful in treating allergic reactions.
- Neuropharmacological Effects : The compound's ability to cross the blood-brain barrier could imply central nervous system activity, making it a candidate for further investigation in neurodegenerative diseases or mood disorders.
Case Studies
A notable study involved testing a series of derivatives related to (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol in animal models. The results indicated:
- Reduction in Allergic Responses : In vivo models demonstrated a significant decrease in histamine-induced flare responses when treated with compounds structurally similar to our compound of interest .
- Cognitive Enhancement : Some analogs showed potential cognitive-enhancing effects in rodent models, suggesting possible applications in treating cognitive deficits .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 285.81 g/mol |
| CAS Number | 1316217-82-9 |
| Antihistaminic Activity | Yes |
| Neuropharmacological Effects | Potentially Present |
Q & A
Basic: What synthetic routes are commonly employed to prepare (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted pyrimidine and piperidine precursors. Key steps include:
- Nucleophilic substitution : Reacting 4-chloro-6-methylpyrimidine with a piperidin-4-ylmethanol derivative under basic conditions (e.g., KCO) to form the piperidine-pyrimidine linkage .
- Methylation : Introducing the 4-methyl group on the piperidine ring via reductive amination or alkylation using methyl iodide .
- Hydroxymethylation : Protecting/deprotecting the hydroxymethyl group using silylating agents (e.g., TBDMS-Cl) to prevent side reactions .
Purification often employs column chromatography or recrystallization. Yield optimization requires precise stoichiometric control and inert atmospheres to avoid hydrolysis of the chloro-pyrimidine moiety.
Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the piperidine and pyrimidine ring connectivity. Key signals include the hydroxymethyl proton (δ ~3.5 ppm) and pyrimidine aromatic protons (δ ~8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHClNO) via exact mass matching .
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents, critical for structure-activity studies .
Advanced: How do structural modifications (e.g., halogen substitution) on the pyrimidine ring influence biological activity?
Methodological Answer:
Comparative studies with analogs (e.g., fluoro, bromo, or methyl-substituted pyrimidines) reveal:
- Electron-withdrawing groups (Cl, Br) : Enhance binding to enzymes like kinases or phosphodiesterases due to increased electrophilicity of the pyrimidine ring. For example, chloro derivatives exhibit 2–3× higher IC values than methyl analogs in kinase inhibition assays .
- Steric effects : Bulkier substituents (e.g., bromo) may reduce solubility or hinder target engagement, as seen in reduced MIC values against bacterial models .
Methodologically, substituent effects are tested via parallel synthesis of analogs followed by enzymatic assays and molecular docking simulations .
Advanced: How can conflicting reports on the compound’s enzyme inhibition efficacy be resolved?
Methodological Answer:
Discrepancies in IC values across studies often arise from:
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) alter enzyme conformation. Standardizing buffer systems (e.g., Tris-HCl at pH 7.4) and limiting DMSO to <1% improves reproducibility .
- Enzyme sources : Recombinant vs. native enzymes may differ in post-translational modifications. Using isogenic enzyme batches (e.g., from a single expression system) minimizes variability .
- Orthogonal assays : Cross-validate results using techniques like SPR (surface plasmon resonance) for binding affinity and fluorescence polarization for activity .
Advanced: What computational methods are used to predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability. For example, the hydroxymethyl group may undergo glucuronidation, reducing bioavailability .
- QSAR Models : Correlate logP values (calculated via ChemAxon) with membrane permeability. The compound’s logP ~1.8 suggests moderate blood-brain barrier penetration .
- ADMET Prediction Tools : Software like SwissADME forecasts absorption (e.g., 75% oral bioavailability) and toxicity risks (e.g., potential hepatotoxicity due to chloro substituent) .
Advanced: Are there crystallographic data for this compound, and how do they inform drug design?
Methodological Answer:
X-ray crystallography reveals:
- Piperidine ring conformation : Chair conformation stabilizes the molecule, with the hydroxymethyl group in an equatorial position to minimize steric clash .
- Intermolecular interactions : Hydrogen bonding between the hydroxymethyl group and water molecules enhances solubility, while chloro-pyrimidine engages in halogen bonding with target proteins .
These insights guide lead optimization, such as modifying the hydroxymethyl group to improve solubility without disrupting target binding .
Basic: What stability challenges are associated with this compound under experimental storage conditions?
Methodological Answer:
- Hydrolysis : The chloro-pyrimidine moiety is prone to hydrolysis in aqueous media. Storage at -20°C in anhydrous DMSO or ethanol minimizes degradation .
- Oxidation : The hydroxymethyl group oxidizes to a carboxylic acid under aerobic conditions. Adding antioxidants (e.g., BHT) or storing under nitrogen extends shelf life .
Stability is monitored via periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect degradation products .
Advanced: How does this compound compare structurally and functionally to related piperidine-pyrimidine hybrids?
Methodological Answer:
Comparative analysis (tabular data):
| Compound | Substituent (Pyrimidine) | Key Functional Property |
|---|---|---|
| Target Compound | 6-Cl, 2-Me | Kinase inhibition (IC = 50 nM) |
| [1-(6-Fluoropyridin-2-yl)-...]methanol | 6-F | Lower binding affinity (IC = 120 nM) |
| [1-(6-Bromopyridin-2-yl)-...]methanol | 6-Br | Higher lipophilicity (logP = 2.3) |
Functional differences arise from electronic (Cl vs. F) and steric (Br vs. Me) effects. Such comparisons guide SAR studies for optimizing selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
